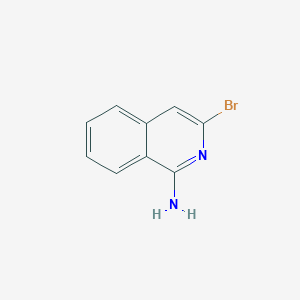

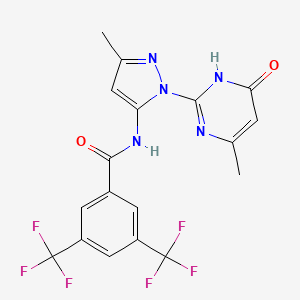

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various benzamide derivatives with pyrazole moieties has been reported in the literature. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Another study reported the synthesis of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, which were characterized by spectroscopic analyses . Additionally, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved in 9 steps from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single-crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, the X-ray structure characterization of two new antipyrine derivatives showed that the crystal packing is mainly stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be inferred from their biological evaluation. The benzamide derivatives synthesized from 4-aminophenazone were screened against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases, showing inhibitory potential . This suggests that these compounds can participate in biochemical interactions with enzyme targets, which is a form of chemical reactivity in a biological context.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be deduced from their synthesis and structural characterization. The introduction of different substituents on the pyrazole ring can influence the compound's lipophilicity, as seen in the structure-activity relationship studies of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide derivatives . The crystal and molecular structure, as well as the thermal decomposition of the compounds, can also provide insights into their stability and reactivity . Additionally, the solid-state structures analyzed through Hirshfeld surface analysis and DFT calculations can reveal the nature of intermolecular interactions, which are crucial for understanding the compound's behavior in different environments .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Interactions The synthesis and characterization of pyrazole and pyrimidine derivatives, including those with complex substituents similar to the compound , involve innovative synthetic routes and the exploration of their chemical interactions. For instance, the study by Hebishy et al. (2020) described a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, highlighting the versatility of these frameworks in generating compounds with significant antiviral activities, specifically against avian influenza virus (H5N1) (Hebishy, Salama, & Elgemeie, 2020). Similarly, the development of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents by Rahmouni et al. (2016) illustrates the potential therapeutic applications of these chemical structures (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Biological Activities The compound and its related structures have shown a wide range of biological activities, indicating potential applications in drug development and therapeutic interventions. The synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer agents by Rahmouni et al. (2016) demonstrate the relevance of these compounds in medicinal chemistry, offering insights into their mechanism of action and potential as anticancer drugs (Rahmouni et al., 2016). Moreover, the antimicrobial activities of novel pyrazole, pyrazolopyrimidine, and pyrazolotriazolopyrimidine derivatives reported by Abunada et al. (2008) further underscore the versatility of these compounds in addressing various biological targets (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Potential Pharmacological Applications The exploration of novel synthetic pathways and biological activities related to the compound and its derivatives aligns with the ongoing search for new pharmacological agents. The anti-influenza activity of benzamide-based 5-aminopyrazoles, as explored by Hebishy et al. (2020), exemplifies the potential of these compounds in contributing to the development of new antiviral drugs (Hebishy et al., 2020). Additionally, the anticancer and anti-5-lipoxygenase activities of pyrazolopyrimidines derivatives highlight the therapeutic potential of these molecules in treating cancer and inflammatory conditions (Rahmouni et al., 2016).

Eigenschaften

IUPAC Name |

N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F6N5O2/c1-8-4-14(30)27-16(25-8)29-13(3-9(2)28-29)26-15(31)10-5-11(17(19,20)21)7-12(6-10)18(22,23)24/h3-7H,1-2H3,(H,26,31)(H,25,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRFPPQPBUDUQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F6N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3009901.png)

![2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B3009907.png)

![1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3009916.png)